3-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyrazine-2-carbonitrile
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Overview
Description
3-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyrazine-2-carbonitrile is a complex organic compound that features a pyrazine ring substituted with a pyrrolidine and an oxazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the formation of the oxazolidinone ring, followed by the introduction of the pyrrolidine moiety, and finally, the pyrazine ring is constructed. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and can lead to more efficient production. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the pyrazine ring or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
3-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyrazine-2-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved depend on the specific application, such as inhibiting a particular enzyme in a biochemical pathway.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyrazine-2-carbonitrile include other oxazolidinone derivatives and pyrazine-based compounds. Examples include:
Linezolid: An oxazolidinone antibiotic with a similar core structure.
Tedizolid: Another oxazolidinone antibiotic with enhanced activity.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. This makes it a valuable compound for developing new materials and pharmaceuticals with specific desired characteristics.
Properties
IUPAC Name |
3-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2/c13-7-10-11(15-3-2-14-10)16-4-1-9(8-16)17-5-6-19-12(17)18/h2-3,9H,1,4-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLBZIQVNGJDEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOC2=O)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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